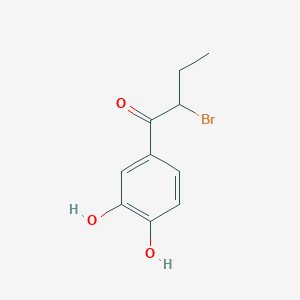

2-溴-1-(3,4-二羟基苯基)丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated compounds similar to "2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one" involves halogenation reactions that introduce bromine atoms into organic molecules. For instance, the synthesis of related bromophenols and brominated ketones typically utilizes bromination agents in the presence of base or other catalysts to achieve the desired bromination pattern on the aromatic ring or the carbon chain (Westerlund et al., 2001). These methodologies offer a foundational approach for constructing complex molecules with bromine functional groups, which can be further derivatized or utilized in subsequent synthetic steps.

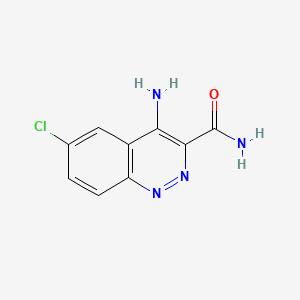

Molecular Structure Analysis

The molecular structure of brominated organic compounds, including "2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one," is characterized by the presence of bromine atoms attached to carbon atoms within the molecule. These bromine atoms significantly influence the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with other molecules. X-ray diffraction analysis often reveals the precise arrangement of atoms within the crystal structure, providing insights into the molecule's conformation and stereochemistry (Shi & Jiang, 1999).

Chemical Reactions and Properties

Brominated compounds like "2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one" participate in various chemical reactions, leveraging the bromine atom's reactivity. These molecules can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile, or participate in elimination reactions to form double bonds. The presence of bromine also enables the use of these compounds as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals (Bayrak et al., 2017).

科学研究应用

化学合成与催化

2-溴-1-(3,4-二羟基苯基)丁酮可能是有机合成领域研究的候选物质,特别是在开发新型催化过程方面。研究通常探讨具有溴含官能团的复杂分子的合成,因为它们在进一步化学转化中具有潜在的作用。例如,Tateiwa等人(1997)讨论了金属阳离子交换粘土作为各种有机合成反应的催化剂的应用,突出了这些方法在增强化学反应的效率和选择性方面的潜力Tateiwa & Uemura, 1997。

药理学研究

类似于前述化合物的二羟基苯基结构的化合物通常在药理学研究中备受关注,因为它们具有潜在的生物活性。对酪醇和羟基酪醇等相关化合物的研究表明其具有显著的抗氧化、抗炎、抗病毒和抗肿瘤性质。这些发现表明在医学和牙科领域中可能存在应用潜力,指示了未来对2-溴-1-(3,4-二羟基苯基)丁酮的研究方向Ramos等人,2020。

环境化学

溴化有机化合物的研究在环境化学中也至关重要,特别是涉及它们在生态系统和人类健康上的形成、降解和潜在影响。例如,对多溴二苯并对二噁烷和二苯并呋喃的研究揭示了它们作为环境污染物的存在以及它们的毒理效应Birnbaum et al., 2003。这些研究强调了了解溴化合物的环境命运和生物效应的重要性,包括对2-溴-1-(3,4-二羟基苯基)丁酮的潜在研究。

作用机制

Target of Action

It is known that similar compounds often interact with proteins or enzymes involved in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Result of Action

Similar compounds have been reported to exhibit antioxidant and anti-inflammatory activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1-(3,4-dihydroxyphenyl)butan-1-one . .

属性

IUPAC Name |

2-bromo-1-(3,4-dihydroxyphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEVPZBTSLGRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=C(C=C1)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)